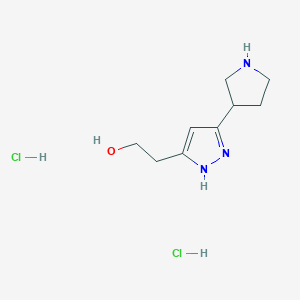
SIRT-IN-1
Übersicht
Beschreibung
SIRT-IN-1 ist ein potenter Inhibitor von Sirtuin-Enzymen, der speziell auf SIRT1, SIRT2 und SIRT3 abzielt. Sirtuine sind eine Familie von NAD±abhängigen Deacetylasen, die an verschiedenen zellulären Prozessen beteiligt sind, darunter Alterung, Stoffwechsel und Stressresistenz. This compound wurde auf seine potenziellen therapeutischen Anwendungen bei Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Stoffwechselsyndromen untersucht .
Wirkmechanismus
Target of Action
The primary target of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide, also known as SIRT-IN-1, is the Sirtuin 1 (SIRT1) protein . SIRT1 is a highly conserved NAD±dependent deacetylase belonging to the sirtuin family . It plays a role in modulating inflammation and affects multiple biological processes by deacetylating a variety of proteins including histones and non-histone proteins .
Mode of Action
This compound acts as an effective inhibitor of SIRT1 . By inhibiting SIRT1, it can modulate the deacetylation process that SIRT1 performs on various proteins. This modulation can lead to changes in several biological processes, including cellular senescence, apoptosis, sugar and lipid metabolism, oxidative stress, and inflammation .
Biochemical Pathways
This compound, through its inhibition of SIRT1, can affect several biochemical pathways. For instance, SIRT1 is known to regulate autophagy and nuclear factor-kappa Beta (NF-ĸβ) signaling pathways . By inhibiting SIRT1, this compound can alter these pathways, potentially leading to changes in cell survival, apoptosis, autophagy, tumorigenesis, metastasis, and drug resistance .
Result of Action
The inhibition of SIRT1 by this compound can have several molecular and cellular effects. For example, SIRT1 is known to down-regulate p53 activity, promote lipid mobilization, positively regulate insulin secretion, and increase mitochondrial dimension and number . Therefore, the inhibition of SIRT1 by this compound could potentially impact these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, long-term air particulate matter is known to be detrimental to health through the same pathways that SIRT1 operates in . Therefore, environmental pollution could potentially influence the effectiveness of this compound. Additionally, factors that influence SIRT1 activity, including the NAD+/NADH ratio, SIRT1 binding partners, and post-translational modifications, could also impact the action of this compound .
Biochemische Analyse
Biochemical Properties
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide plays a significant role in biochemical reactions by inhibiting the activity of sirtuins, specifically SIRT1, SIRT2, and SIRT3. Sirtuins are NAD±dependent deacetylases involved in the regulation of aging, metabolism, and stress resistance. The compound binds to the nicotinamide C-pocket of these enzymes, thereby inhibiting their deacetylase activity . This interaction is crucial for studying the biological roles of sirtuins and their potential as therapeutic targets.
Cellular Effects
The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. By inhibiting sirtuins, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of SIRT1 can lead to increased acetylation of p53, a tumor suppressor protein, thereby affecting cell cycle regulation and apoptosis . Additionally, the compound’s impact on SIRT3 can alter mitochondrial function and oxidative stress response, highlighting its potential in studying metabolic and neurodegenerative disorders.
Molecular Mechanism
At the molecular level, 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide exerts its effects by binding to the active sites of sirtuins. The compound’s carboxamide group interacts with the nicotinamide C-pocket, while the aliphatic portions extend through the substrate channel . This binding inhibits the deacetylase activity of sirtuins, leading to changes in gene expression and protein function. The inhibition of sirtuins by this compound is a key mechanism for exploring their roles in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide can change over time. The compound is stable when stored at recommended conditions, such as -20ºC in lyophilized powder form . Its long-term effects on cellular function can vary depending on the duration of exposure and experimental conditions. Studies have shown that prolonged inhibition of sirtuins can lead to sustained changes in gene expression and metabolic pathways, which are crucial for understanding the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits sirtuin activity without causing significant toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and altered metabolic function. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is involved in metabolic pathways regulated by sirtuins. By inhibiting SIRT1, SIRT2, and SIRT3, the compound affects pathways related to aging, metabolism, and stress resistance . For example, inhibition of SIRT3 can impact mitochondrial metabolism and reactive oxygen species (ROS) production, which are critical for cellular energy homeostasis and oxidative stress response.
Transport and Distribution
The transport and distribution of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is primarily within the nucleus and mitochondria, where sirtuins are localized . The compound’s ability to target these organelles is essential for its inhibitory effects on sirtuin activity. Additionally, post-translational modifications and targeting signals may influence its localization and function within specific cellular compartments.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SIRT-IN-1 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein üblicher Syntheseweg beinhaltet die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Transformationen zu erreichen. Beispielsweise kann die Synthese die Verwendung von Thiazol-Derivaten beinhalten, die für ihre hohe Aktivierungspotenz bekannt sind .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken zur Isolierung des Endprodukts umfassen. Der Prozess ist so konzipiert, dass er kostengünstig und für die kommerzielle Produktion skalierbar ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SIRT-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen, z. B. Temperatur, Druck und Lösungsmittelwahl .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Sirtuinen in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Alterung, Stoffwechsel und Stressresistenz.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebs, neurodegenerativen Erkrankungen und Stoffwechselsyndromen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Sirtuin-Enzyme abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Sirtuin-Enzymen hemmt. Es bindet an die katalytische Stelle der Enzyme und verhindert die Deacetylierung von Zielproteinen. Diese Hemmung führt zur Anhäufung von acetylierten Proteinen, die verschiedene zelluläre Signalwege beeinflussen können, darunter Genexpression, Stoffwechsel und Stressantwort .
Wissenschaftliche Forschungsanwendungen
SIRT-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sirtuins in various chemical processes.
Biology: Investigated for its effects on cellular processes such as aging, metabolism, and stress resistance.
Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin enzymes
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu SIRT-IN-1 umfassen andere Sirtuin-Inhibitoren wie Sirtinol, EX-527 und Cambinol. Diese Verbindungen zielen ebenfalls auf Sirtuin-Enzyme ab, können sich aber in ihrer Spezifität, Potenz und biologischen Wirkung unterscheiden .
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für SIRT1, SIRT2 und SIRT3. Es hat sich gezeigt, dass es erhebliche Auswirkungen auf zelluläre Prozesse hat und potenzielle therapeutische Anwendungen bei verschiedenen Krankheiten hat. Seine einzigartige chemische Struktur und sein Wirkmechanismus machen es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und die Medikamentenentwicklung .
Eigenschaften
IUPAC Name |
4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKBHVNVJWICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)



![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)








